molecular formula C15H16F2N2O2 B2836702 4-[3-(Fluoromethyl)azetidine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 2034559-77-6

4-[3-(Fluoromethyl)azetidine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one

Katalognummer: B2836702
CAS-Nummer: 2034559-77-6
Molekulargewicht: 294.302
InChI-Schlüssel: UBIIALOZAIVBQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Fluoromethyl)azetidine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a fluoromethyl-substituted azetidine ring and a 4-fluorophenyl group. This structure combines the conformational rigidity of azetidine with the metabolic stability imparted by fluorine atoms, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation.

Eigenschaften

IUPAC Name

4-[3-(fluoromethyl)azetidine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c16-6-10-7-18(8-10)15(21)11-5-14(20)19(9-11)13-3-1-12(17)2-4-13/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIIALOZAIVBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N3CC(C3)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[3-(Fluoromethyl)azetidine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one is a novel pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse scientific sources.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the azetidine ring and subsequent modifications to introduce the fluoromethyl and phenyl groups. The synthetic pathway may vary, but commonly involves the use of reagents such as hydrazines and carbonyl compounds to facilitate the formation of the desired structure.

Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. For example, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including A549 (lung cancer) and others.

  • Case Study : In vitro testing revealed that certain pyrrolidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives with fluorophenyl substitutions demonstrated enhanced activity against multidrug-resistant strains of cancer cells, suggesting a potential for overcoming chemoresistance .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrrolidine derivatives are known for their ability to inhibit bacterial growth and possess antifungal properties.

  • Research Findings : A series of pyrrolidine compounds were tested against various pathogens, showing moderate to excellent inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial cell membranes.

Enzyme Inhibition

Pyrrolidine derivatives are also recognized for their enzyme inhibitory activities. The inhibition of specific enzymes can lead to therapeutic effects in conditions like diabetes and neurodegenerative diseases.

  • Example : Some pyrrolidine derivatives have been identified as inhibitors of glycosidase enzymes, which play a crucial role in carbohydrate metabolism. This property could be beneficial in managing conditions like diabetes .

Data Tables

Biological Activity Target/Organism IC50/Effect Reference
AnticancerA549 CellsPotent
AntimicrobialS. aureusModerate
Enzyme InhibitionGlycosidaseSignificant

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrrolidin-2-one and azetidine derivatives. Below is a comparative analysis based on substituent effects, pharmacological activity, and synthesis strategies:

Pyrrolidin-2-one Derivatives with Aryl Substituents

  • 1-(4-Fluorophenyl)pyrrolidin-2-one (CAS: 54660-08-1): Structure: Lacks the azetidine-carbonylic moiety but retains the 4-fluorophenyl group. Relevance: Serves as a foundational scaffold for more complex derivatives. Similarity score: 0.72 compared to the target compound .
  • 1-(4-Fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS: 915189-16-1): Structure: Incorporates a benzodiazolyl substituent and a 4-fluorophenylmethyl group. Pharmacological Insight: Benzodiazolyl groups are associated with enhanced binding to neurological targets (e.g., GABA receptors). Synthesis: Prepared via nucleophilic substitution reactions, similar to methods used for azetidine-containing analogs .

Azetidine-2-one Derivatives

  • 4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one (Compound 44): Structure: Features a dimethyl-azetidin-2-one core with a 4-fluorophenyl group. Activity: Potent inhibitor of bacterial enzymes, with IC₅₀ values in the nanomolar range. The methylsulfonyl group enhances solubility and target affinity . Synthesis: Oxidized from methylthio precursors using 3-chloroperbenzoic acid .
  • (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-azetidin-2-one :

    • Structure : Contains dual 4-fluorophenyl groups and a hydroxypropyl side chain.
    • Application : Studied for anti-inflammatory properties, highlighting the role of fluorinated aryl groups in reducing oxidative stress .

Hybrid Pyrrolidin-2-one/Azetidine Systems

  • 1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one (CAS: 881790-51-8):

    • Structure : Combines a pyrrolidin-2-one core with a piperazinyl-carbonyl linker.
    • Pharmacology : High affinity for α1-adrenergic receptors (pKi = 7.13), suggesting that fluorinated aromatic systems enhance receptor binding .
  • 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS: 941917-76-6): Structure: Substituted with an oxadiazolyl heterocycle. Activity: Oxadiazole rings improve metabolic stability and bioavailability compared to non-heterocyclic analogs .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrrolidin-2-one 3-(Fluoromethyl)azetidine-1-carbonyl, 4-FPh Hypothesized enzyme inhibition -
1-(4-Fluorophenyl)pyrrolidin-2-one Pyrrolidin-2-one 4-FPh Scaffold for derivatives
Compound 44 (Azetidine-2-one) Azetidine-2-one 4-FPh, methylsulfonyl Bacterial enzyme inhibitor
1-(4-FPh)-4-[oxadiazolyl]pyrrolidin-2-one Pyrrolidin-2-one Oxadiazolyl, 4-FPh Improved metabolic stability
1-(4-Methoxyphenyl)-4-[piperazinyl]pyrrolidin-2-one Pyrrolidin-2-one Piperazinyl, 3-CF3-Ph α1-Adrenergic receptor binder

Research Findings and Implications

  • Fluorine Effects : The 4-fluorophenyl group enhances lipophilicity and resistance to cytochrome P450-mediated metabolism, a trend observed across multiple analogs .
  • Azetidine vs.
  • Synthetic Challenges : Introducing fluoromethyl groups to azetidine requires precise control to avoid ring-opening side reactions, as seen in the oxidation of methylthio precursors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-(fluoromethyl)azetidine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodology : Begin with the synthesis of the pyrrolidin-2-one core via coupling reactions. For example, 1-(4-fluorophenyl)pyrrolidin-2-one can be synthesized via Ullmann-type coupling between 2-pyrrolidinone and 4-fluoroiodobenzene (yield: ~85%) or 4-bromofluorobenzene (yield: ~59%) under copper catalysis . Subsequent functionalization at the 4-position of pyrrolidin-2-one with 3-(fluoromethyl)azetidine-1-carbonyl requires careful optimization of coupling reagents (e.g., HATU or EDC/DMAP) and solvent systems (e.g., DMF or THF) to minimize side reactions.
  • Key Variables : Reaction temperature (60–100°C), stoichiometry of azetidine derivatives, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX software for structure refinement . For example, chalcone derivatives with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, which can guide conformational analysis .
  • NMR Spectroscopy : Assign peaks using 19F^{19}\text{F} NMR (e.g., δ ~-110 ppm for fluorophenyl groups) and 13C^{13}\text{C} NMR to confirm carbonyl and azetidine moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., calculated vs. observed m/z for C16_{16}H17_{17}F2_{2}N2_{2}O2_{2}) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of derivatives of this compound?

  • SAR Insights :

  • Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation .
  • Azetidine Carbonyl : Modulating the fluoromethyl group at the azetidine 3-position can alter steric hindrance and target binding. For example, trifluoromethyl analogs in pyrimidine derivatives show enhanced enzyme inhibition (IC50_{50} < 1 µM) .
  • Pyrrolidin-2-one Core : Derivatives with benzimidazole or triazole substituents exhibit improved anti-Alzheimer’s activity (e.g., docking scores < -17 vs. donepezil) .

Q. How can computational methods predict the binding affinity of this compound to acetylcholinesterase (AChE) or other therapeutic targets?

  • Methodology :

  • Molecular Docking : Use Glide (Schrödinger Suite) in extra-precision (XP) mode with AChE (PDB: 4EY7). For example, pyrrolidin-2-one derivatives achieve docking scores < -18.5, outperforming donepezil (-17.25) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns using AMBER or GROMACS. MM-PBSA calculations quantify binding free energy (ΔG < -40 kcal/mol for stable complexes) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

  • Challenges :

  • Conformational Flexibility : The azetidine-pyrrolidinone linkage may adopt multiple rotamers. Use low-temperature (100 K) X-ray diffraction to stabilize conformers .
  • Disorder in Fluorinated Groups : Fluoromethyl groups often exhibit positional disorder. Apply SHELXL restraints (e.g., DFIX, DANG) during refinement .

Q. How can contradictory data in synthetic yields or biological activity be resolved?

  • Troubleshooting :

  • Yield Discrepancies : Compare reaction scales (e.g., micro vs. bulk) and purity of starting materials (e.g., 4-fluoroiodobenzene ≥98% vs. 95%) .
  • Biological Variability : Validate assays using positive controls (e.g., donepezil for AChE) and replicate experiments (n ≥ 3) .

Q. What strategies are effective in analyzing and removing process-related impurities?

  • Impurity Profiling :

  • HPLC-MS : Detect impurities at levels ≥0.1% using C18 columns (ACN/water gradients) .
  • Synthetic Byproducts : Common impurities include diastereomers (e.g., (3R,4S)- vs. (3S,4R)-azetidin-2-one) and unreacted intermediates .
  • Purification : Preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) to isolate >99% pure compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.